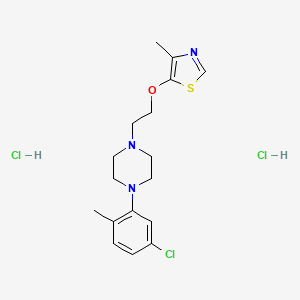
Piperazine, 1-(5-chloro-2-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(5-chloro-2-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, dihydrochloride is a complex organic compound that belongs to the piperazine class of chemicals. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted phenyl and thiazolyl compounds. The specific synthetic route for this compound would involve:
Starting Materials: 5-chloro-2-methylphenyl, 4-methyl-5-thiazolyl, and piperazine.
Reaction Conditions: The reaction may require specific catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolyl and phenyl rings.
Reduction: Reduction reactions could target the nitrogen atoms in the piperazine ring.
Substitution: Substitution reactions may occur at the chloro and methyl groups on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, piperazine derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive compounds.
Medicine
In medicine, piperazine compounds are explored for their therapeutic potential in treating conditions such as parasitic infections, neurological disorders, and cancer.
Industry
Industrially, this compound may be used in the development of new materials, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The exact pathways would depend on its intended use and biological activity.
類似化合物との比較
Similar Compounds
- Piperazine, 1-(2-chlorophenyl)-4-(2-(4-methyl-5-thiazolyl)oxy)ethyl)-, dihydrochloride
- Piperazine, 1-(4-methylphenyl)-4-(2-(4-methyl-5-thiazolyl)oxy)ethyl)-, dihydrochloride
Uniqueness
This compound’s uniqueness lies in its specific substitution pattern on the phenyl and thiazolyl rings, which may confer distinct pharmacological properties compared to other piperazine derivatives.
特性
CAS番号 |
136996-70-8 |
|---|---|
分子式 |
C17H24Cl3N3OS |
分子量 |
424.8 g/mol |
IUPAC名 |
5-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethoxy]-4-methyl-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C17H22ClN3OS.2ClH/c1-13-3-4-15(18)11-16(13)21-7-5-20(6-8-21)9-10-22-17-14(2)19-12-23-17;;/h3-4,11-12H,5-10H2,1-2H3;2*1H |
InChIキー |
CVTIAMSPMZLUCO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCOC3=C(N=CS3)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



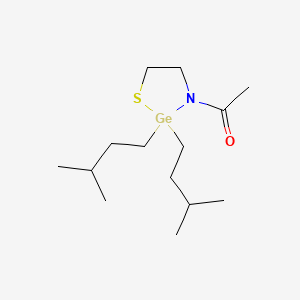
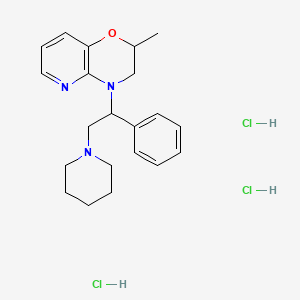
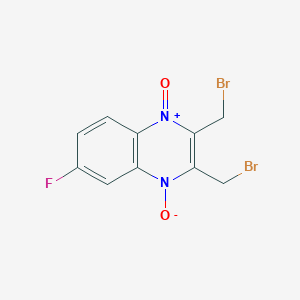
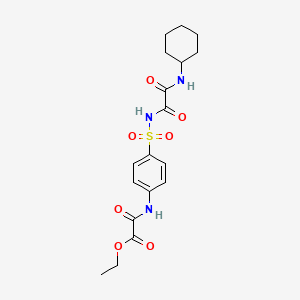
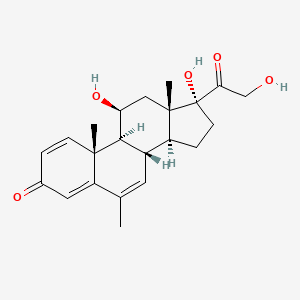

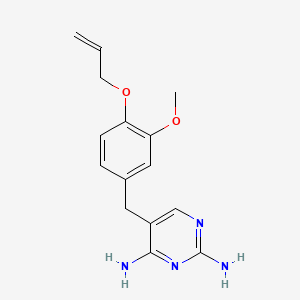
![methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12761268.png)
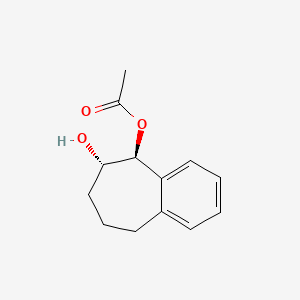
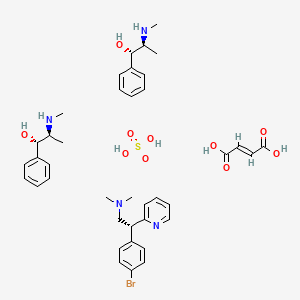
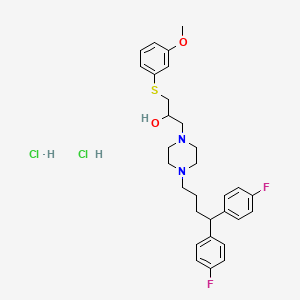
![[(1S,8R,13R)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12761302.png)

